(4R)-1,3,3-trimethylpiperidin-4-amine
Description
(4R)-1,3,3-Trimethylpiperidin-4-amine is a chiral piperidine derivative characterized by three methyl substituents at positions 1, 3, and 3 of the piperidine ring and an amine group at position 4. Its stereochemistry (4R) is critical for its physicochemical and biological properties. Piperidine amines are widely explored in medicinal chemistry due to their versatility as intermediates and their ability to interact with biological targets such as G-protein-coupled receptors (GPCRs) and enzymes .
Properties
IUPAC Name |
(4R)-1,3,3-trimethylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8(2)6-10(3)5-4-7(8)9/h7H,4-6,9H2,1-3H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAINYVXJLGSMR-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1N)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CC[C@H]1N)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Stereochemical Differences
- Substituent Complexity : The target compound’s three methyl groups confer rigidity and steric hindrance, contrasting with bulkier substituents like benzyl () or trifluoromethylbenzyl (). These differences influence solubility and metabolic stability.
- Stereochemistry : The (4R) configuration in the target compound parallels the (3R,4R) stereochemistry in ’s opioid intermediate, underscoring the role of chirality in receptor selectivity.
Physicochemical Properties
- Lipophilicity : The target compound (LogP estimated ~1.5) is less lipophilic than CF3-containing analogs (LogP >3, ), favoring different pharmacokinetic profiles.
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